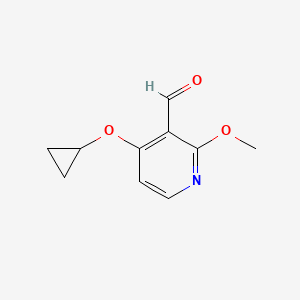

4-Cyclopropoxy-2-methoxynicotinaldehyde

Description

4-Cyclopropoxy-2-methoxynicotinaldehyde is a substituted pyridine derivative featuring a cyclopropoxy group at the 4-position, a methoxy group at the 2-position, and an aldehyde functional group at the 3-position (based on nicotinaldehyde nomenclature). This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H11NO3/c1-13-10-8(6-12)9(4-5-11-10)14-7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

SCDULOGGIVHGLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1C=O)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-methoxynicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Chemical Reactions Analysis

4-Cyclopropoxy-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and cyclopropoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropoxy-2-methoxynicotinaldehyde has several scientific research applications:

Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers investigate its potential as a pharmacophore for developing new drugs, particularly those targeting nicotinic receptors.

Biological Studies: It is used in studies exploring the biological activity of nicotinic acid derivatives.

Industrial Applications: Although limited, it may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxynicotinaldehyde involves its interaction with molecular targets such as nicotinic receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for certain receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues:

2-Methoxy-4-methyl-5-nitropyridine (7c)

- Substituents: Methoxy (2-position), methyl (4-position), nitro (5-position).

- Synthesis Yield: 95% via nitration and methoxylation .

- Reactivity: The nitro group at the 5-position directs electrophilic substitution, while the methyl group enhances steric accessibility.

2-Methoxy-4-methyl-3-nitropyridine (7d)

- Substituents: Methoxy (2-position), methyl (4-position), nitro (3-position).

- Synthesis Yield: 80% .

- Reactivity: The nitro group at the 3-position creates electronic deactivation, reducing reactivity compared to 7c.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid Substituents: Chloro (2-position), methyl (6-position), carboxylic acid (4-position). Core Structure: Pyrimidine (vs. pyridine in the target compound).

Comparative Data Table:

Electronic and Steric Considerations

- Cyclopropoxy vs. Methyl/Nitro Groups : The cyclopropoxy group in 4-cyclopropoxy-2-methoxynicotinaldehyde introduces steric strain and electron-donating effects, contrasting with the electron-withdrawing nitro groups in 7c and 7d. This difference impacts both synthetic pathways (e.g., aldehyde stability under nitration conditions) and downstream applications .

- Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound offers a versatile site for condensation reactions, unlike the carboxylic acid in the pyrimidine analogue, which is better suited for ionic interactions or amide bond formation .

Research Implications

The unique substitution pattern of 4-cyclopropoxy-2-methoxynicotinaldehyde positions it as a promising intermediate for drug discovery, particularly in targeting enzymes sensitive to strained ethers. Comparative studies with nitro- or carboxylic acid-containing analogues highlight trade-offs between reactivity, stability, and functional group compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.